2-{1-[(tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Oxazole Ring: The oxazole ring is often introduced via cyclization reactions involving nitriles and α-haloketones.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the azetidine and oxazole intermediates with acetic acid derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the azetidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid has several applications in scientific research:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, especially in designing inhibitors or modulators of specific biological pathways.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-{1-[(tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid
- 3-(1,2-oxazol-3-yl)azetidine-2-carboxylic acid
- tert-Butyl 3-(1,2-oxazol-3-yl)azetidine-1-carboxylate
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid is unique due to the combination of the Boc-protected azetidine ring and the oxazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and medicinal applications.
Properties
CAS No. |
2551119-34-5 |
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Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
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